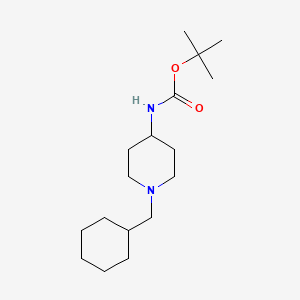![molecular formula C13H14N2O B3154565 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 779309-80-7](/img/structure/B3154565.png)
2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one
Übersicht
Beschreibung
“2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one” is a complex organic compound with a spirocyclic structure. It is characterized by the presence of two nitrogen atoms in a spirocyclic structure. The compound has a molecular formula of C13H14N2O and a molecular weight of 214.26306 .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one” is characterized by a spirocyclic core with two nitrogen atoms incorporated into the ring system. Understanding the molecular structure is crucial for the design of new compounds with desired properties.Wissenschaftliche Forschungsanwendungen
Antifilarial Agents
- Research Context : Certain derivatives of 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one have been tested for their micro- and macrofilaricidal activity against filarial nematodes in rodents, showing marked filaricidal activity at various dosages (Naim et al., 1994).
Pharmacological Application in Hypertension and Diabetic Nephropathy
- Research Context : The compound Irbesartan, a derivative of 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one, is used in treating hypertension and diabetic nephropathy. It works primarily via selective blockade of AT1 receptors, reducing the pressor effect of angiotensin II (Darwish et al., 2021).
Anticonvulsant Agents
- Research Context : New derivatives of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been synthesized and studied for potential anticonvulsant properties. The study includes experimental and theoretical insights into their structure-property relationships, suggesting their effectiveness as anticonvulsant agents (Lazić et al., 2017).
Chemical Structure and Properties
- Research Context : The molecular structure of various derivatives of 2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one has been a subject of research, focusing on their crystal structure, spectroscopic properties, and tautomerism. These studies provide insights into their chemical behavior and potential applications in various fields (Silaichev et al., 2012).
Antimycobacterial Activity
- Research Context : Specific enantiomerically pure spiroisoxazolidines, synthesized from 1,3-diazaspiro[4.4]non-1-en-4-one derivatives, have been evaluated for their in vitro activity against Mycobacterium tuberculosis, showing promising antimycobacterial properties (Kumar et al., 2010).
Eigenschaften
IUPAC Name |
2-phenyl-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12-13(8-4-5-9-13)15-11(14-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSYXQRNSALHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



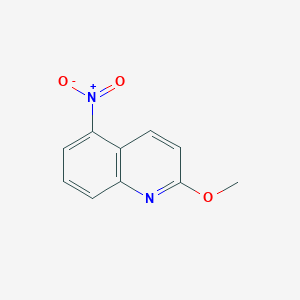

![3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154492.png)
![3-(3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3154506.png)
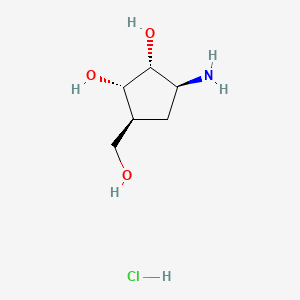
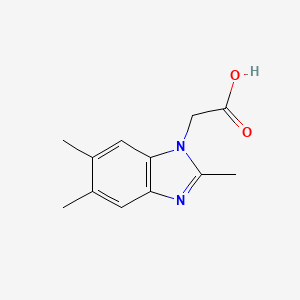
![tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3154533.png)

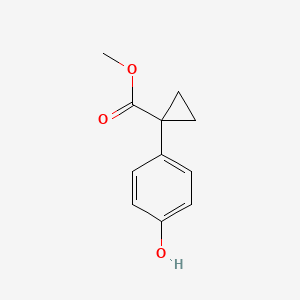
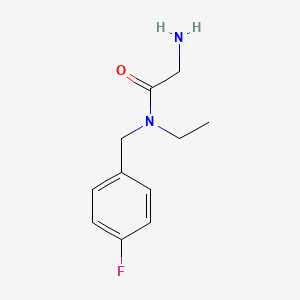

![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)
